Cas no 1706452-72-3 ((5,6-Difluoro-2,3-dihydro-benzofuran-3-yl)-acetic acid)

(5,6-Difluoro-2,3-dihydro-benzofuran-3-yl)-acetic acid is a fluorinated benzofuran derivative with potential applications in pharmaceutical and agrochemical research. The presence of fluorine atoms at the 5- and 6-positions enhances its metabolic stability and lipophilicity, making it a valuable intermediate for drug discovery. The acetic acid moiety provides a functional handle for further derivatization, enabling the synthesis of more complex molecules. This compound’s rigid benzofuran scaffold contributes to its structural specificity, which may be advantageous in designing biologically active compounds. Its well-defined chemical properties and synthetic versatility make it suitable for use in medicinal chemistry and material science applications.
(5,6-Difluoro-2,3-dihydro-benzofuran-3-yl)-acetic acid structure
1706452-72-3 structure
商品名:(5,6-Difluoro-2,3-dihydro-benzofuran-3-yl)-acetic acid
CAS番号:1706452-72-3
MF:C10H8F2O3
メガワット:214.165530204773
CID:5161743

(5,6-Difluoro-2,3-dihydro-benzofuran-3-yl)-acetic acid 化学的及び物理的性質

名前と識別子

    • (5,6-Difluoro-2,3-dihydro-benzofuran-3-yl)-acetic acid
    • 3-Benzofuranacetic acid, 5,6-difluoro-2,3-dihydro-
    • インチ: 1S/C10H8F2O3/c11-7-2-6-5(1-10(13)14)4-15-9(6)3-8(7)12/h2-3,5H,1,4H2,(H,13,14)
    • InChIKey: SPRPZNQPOOSGJI-UHFFFAOYSA-N
    • ほほえんだ: O1C2=CC(F)=C(F)C=C2C(CC(O)=O)C1

(5,6-Difluoro-2,3-dihydro-benzofuran-3-yl)-acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM508311-1g
2-(5,6-Difluoro-2,3-dihydrobenzofuran-3-yl)aceticacid
1706452-72-3 97%
1g
$823 2023-02-17

(5,6-Difluoro-2,3-dihydro-benzofuran-3-yl)-acetic acid 関連文献

(5,6-Difluoro-2,3-dihydro-benzofuran-3-yl)-acetic acidに関する追加情報

1706452-72-3: A Comprehensive Overview of (5,6-Difluoro-2,3-dihydro-benzofuran-3-yl)-acetic Acid

1706452-72-3, also known as (5,6-Difluoro-2,3-dihydro-benzofuran-3-yl)-acetic acid, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzofuran derivatives, which are widely studied for their potential applications in drug discovery and development. The structure of this compound is characterized by a benzofuran ring substituted with two fluorine atoms at the 5 and 6 positions, along with an acetic acid group attached to the 3 position of the ring.

The benzofuran moiety in this compound plays a crucial role in its pharmacological activity. Benzofurans are known for their ability to interact with various biological targets, including enzymes, receptors, and ion channels. The presence of fluorine atoms at the 5 and 6 positions further enhances the compound's chemical properties, such as its lipophilicity and stability. These attributes make it a promising candidate for the development of novel therapeutic agents.

Recent studies have focused on the synthesis and characterization of (5,6-Difluoro-2,3-dihydro-benzofuran-3-yl)-acetic acid. Researchers have explored various synthetic routes to optimize the production of this compound. One notable approach involves the use of fluorination techniques to introduce the fluorine atoms at specific positions on the benzofuran ring. This method ensures high yields and excellent purity of the final product.

In terms of applications, this compound has shown potential in the field of drug design. Its structure allows for modulation of key biological pathways, making it a valuable tool in the development of treatments for various diseases. For instance, studies have indicated that this compound may exhibit antimicrobial activity, which could be harnessed to combat resistant bacterial strains. Additionally, its ability to interact with cellular receptors suggests its potential role in treating conditions such as inflammation and neurodegenerative diseases.

The chemical properties of 1706452-72-3 are well-documented. It has a molecular weight of approximately 288 g/mol and a melting point that falls within a range suitable for most pharmaceutical applications. The compound is also soluble in common organic solvents, which facilitates its use in laboratory settings.

From an environmental perspective, researchers have evaluated the ecotoxicological profile of this compound. Initial findings suggest that it exhibits low toxicity to aquatic organisms, which aligns with its potential use in biologically active compounds. However, further studies are required to fully understand its impact on ecosystems.

In conclusion, 1706452-72-3, or (5,6-Difluoro-2,3-dihydro-benzofuran-3-yl)-acetic acid, represents a significant advancement in the field of organic chemistry. Its unique structure and promising pharmacological properties make it a valuable asset for drug discovery and development efforts. As research continues to unfold, this compound is expected to contribute significantly to the creation of novel therapeutic agents that address unmet medical needs.

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